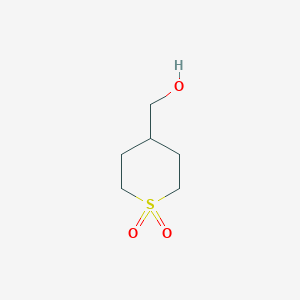

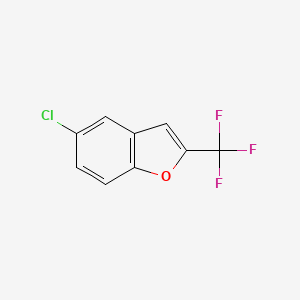

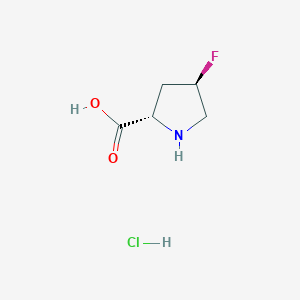

![molecular formula C16H23N3OS B1326599 3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 932886-93-6](/img/structure/B1326599.png)

3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of the heterocyclic compound family that includes various bioactive molecules. These compounds are characterized by their benzothieno[2,3-d]pyrimidin-4(3H)-one core structure, which is a fused system combining a benzothiophene and a pyrimidinone ring. This core structure is known for its potential pharmacological properties, including anti-inflammatory, CNS depressant, and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds typically involves the construction of the benzothieno[2,3-d]pyrimidin-4(3H)-one core followed by functionalization at various positions on the heterocyclic rings. For instance, the synthesis of some new bioactive derivatives was achieved by starting with 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one and introducing various substituents at the 2-position of the core structure . Another approach involved the synthesis of a versatile compound, 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo benzothieno[2,3-d]pyrimidin-4(1H)-one, from ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, which served as a key intermediate for further derivatization .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For example, the polymorphism observed in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, which crystallizes in two forms, indicates the importance of molecular packing and intermolecular interactions, such as hydrogen bonding and pi-pi interactions, in determining the solid-state properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of the core structure allows for various modifications, which can lead to a wide range of biological activities. The benzylation and nitrosation reactions of related pyrimidin-6(1H)-one derivatives demonstrate the versatility of the core structure in undergoing chemical transformations that can significantly alter the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure and the nature of the substituents attached to the core. The presence of amino groups, for example, can enhance the solubility in water and contribute to the formation of hydrogen bonds, which can affect the compound's bioavailability and interaction with biological targets .

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis of Derivatives : This compound has been used as a starting material for synthesizing various derivatives. For instance, Ashalatha et al. (2007) synthesized new derivatives and screened them for anti-inflammatory, CNS depressant, and antimicrobial activities, with some exhibiting promising results (Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007).

Antimicrobial Applications : The compound and its derivatives have been studied for antimicrobial properties. Soliman et al. (2009) synthesized tetrahydrobenzothieno[2,3-d]pyrimidine derivatives and evaluated them as potential antimicrobial agents (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).

Antiproliferative Activity : Atapour-Mashhad et al. (2017) synthesized new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives from this compound and evaluated their antiproliferative activity, finding some derivatives to be effective against human breast cancer cells (Atapour-Mashhad et al., 2017).

Chemical Synthesis and Modification

Novel Synthesis Methods : Researchers like El-Telbany and Hutchins (1985) have explored novel synthesis methods for 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives, potentially useful as antileukemic agents (El-Telbany & Hutchins, 1985).

Efficient Synthesis Approaches : Efforts to improve the synthesis process of related compounds have been reported, such as the work by Ding, Yang, and Zhu (2003), who described a new efficient synthesis method for 2-substituted 5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones (Ding, Yang, & Zhu, 2003).

Crystal and Molecular Structure Analysis : Ziaulla et al. (2012) characterized the crystal and molecular structure of a related compound, 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, providing insights into its structural properties (Ziaulla, Banu, Panchamukhi, Khazi, & Begum, 2012).

Mécanisme D'action

Mechanism of Action of 3-Amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Target of Action The primary target of this compound is Mycobacteria, specifically Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action It has been observed that some of the compounds in this class have significant antimycobacterial activity . This suggests that the compound may interact with specific proteins or enzymes within the Mycobacteria to inhibit their growth or replication.

Result of Action The result of the compound’s action is a significant reduction in the growth or replication of Mycobacteria . This could potentially lead to the clearance of the bacterial infection in a host organism.

Propriétés

IUPAC Name |

3-amino-2-methyl-7-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS/c1-5-16(3,4)10-6-7-11-12(8-10)21-14-13(11)15(20)19(17)9(2)18-14/h10H,5-8,17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRILKPPJGEAKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

![6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1326530.png)

![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)